molecular formula C18H20N2O4S B2920465 2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922059-45-8

2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2920465
CAS RN: 922059-45-8
M. Wt: 360.43
InChI Key: VQNYPHLKSHRWCJ-UHFFFAOYSA-N
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Description

The compound appears to contain an indole nucleus , which is a common structure in many bioactive compounds. Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Scientific Research Applications

Photodynamic Therapy

  • Photosensitizers for Cancer Treatment: A study elaborates on the synthesis and characterization of new benzenesulfonamide derivatives substituted with Schiff base groups on zinc(II) phthalocyanine. These compounds show promising applications as photosensitizers in photodynamic therapy, a treatment method for cancer. The modified phthalocyanines exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Agents

  • Antimicrobial Activity: Research on quinoline clubbed with sulfonamide moiety has led to the synthesis of new compounds demonstrating high antimicrobial activity against Gram-positive bacteria. This highlights the potential of benzenesulfonamide derivatives in developing new antimicrobial agents, offering a pathway to combat antibiotic-resistant bacterial strains (Biointerface Research in Applied Chemistry, 2019).

Anticancer Research

  • Antiproliferative Agents: Several N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives were prepared and evaluated for their antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma. Some compounds showed higher activity than doxorubicin, indicating their potential as lead compounds for anticancer drug development (Motavallizadeh et al., 2014).

Drug Discovery and Development

  • Selective Receptor Agonists: Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been investigated as human beta3 adrenergic receptor agonists. One particular compound demonstrated significant potency and selectivity, highlighting the therapeutic potential of such derivatives in treating diseases mediated by this receptor (Parmee et al., 2000).

Pharmaceutical Chemistry

  • Synthesis of Phenethylamines: The synthesis of phenethylamines from phenylacetonitriles, obtained by alkylation with Mannich bases from phenols, indicates the versatility of benzenesulfonamide derivatives in synthesizing compounds with potential neurological activity. This process showcases the importance of such derivatives in developing therapeutic agents (Short, Dunnigan, & Ours, 1973).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and effects. Given the wide range of activities observed for indole derivatives , it could be of interest to further investigate this compound for potential therapeutic applications.

properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-11-8-16(24-3)17(9-12(11)2)25(22,23)20-14-5-6-15-13(10-14)4-7-18(21)19-15/h5-6,8-10,20H,4,7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNYPHLKSHRWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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